molecular formula C15H15FN2O3S B5794722 N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B5794722
M. Wt: 322.4 g/mol
InChI Key: LFXHRMQVOVAAIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds involving fluorophenyl and methylphenyl sulfonyl groups, such as N1-(3-fluorophenyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide, often involves activated fluorophenyl-amine reactions. These reactions allow for the precise control of cation functionality without deleterious side reactions, enabling the direct connection of functional groups into stable phenyl rings (Kim et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to N1-(3-fluorophenyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide has been characterized through various methods, including FTIR, NMR, and single-crystal X-ray diffraction. These techniques provide insights into the arrangement of molecules, demonstrating how intermolecular hydrogen bonds can form supramolecular networks (Murugavel et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving sulfonyl groups are of interest due to their potential to undergo various transformations. Studies on compounds with sulfonyl groups have shown how these can participate in reactions leading to the formation of new bonds and structures, thereby altering the chemical properties of the compound (Sharma et al., 1999).

Physical Properties Analysis

The physical properties of such compounds, including their solubility, thermal stability, and molecular weight, are crucial for understanding their behavior in different environments. Research has shown that fluoropolymers containing sulfonyl groups exhibit excellent solubility in conventional solvents and good thermal stability, with decomposition temperatures around 500°C, highlighting their robustness (Huang et al., 2005).

Chemical Properties Analysis

The chemical properties of compounds like N1-(3-fluorophenyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide, including reactivity and potential for interactions with other molecules, are a key area of study. These properties are influenced by the molecular structure and the presence of functional groups, which can dictate the compound's behavior in chemical reactions and its affinity towards other molecules (Janakiramudu et al., 2017).

properties

IUPAC Name

N-(3-fluorophenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S/c1-11-5-7-14(8-6-11)22(20,21)17-10-15(19)18-13-4-2-3-12(16)9-13/h2-9,17H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXHRMQVOVAAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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